molecular formula C25H22ClN5O2S B2507293 7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(2,5-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 893787-94-5

7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(2,5-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2507293
CAS No.: 893787-94-5
M. Wt: 491.99
InChI Key: JANVQTXYYLEGTH-UHFFFAOYSA-N
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Description

This compound is a triazoloquinazoline derivative characterized by a [1,2,3]triazolo[1,5-a]quinazoline core. Key structural features include:

  • 3-(3,4-Dimethylbenzenesulfonyl) group: Introduces steric bulk and lipophilicity, which may improve metabolic stability compared to simpler sulfonyl groups.
  • N-(2,5-Dimethylphenyl)amine: The dimethylphenyl substituent at the 5-position likely influences solubility and receptor affinity.

Properties

IUPAC Name

7-chloro-N-(2,5-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O2S/c1-14-5-6-16(3)21(11-14)27-23-20-13-18(26)8-10-22(20)31-24(28-23)25(29-30-31)34(32,33)19-9-7-15(2)17(4)12-19/h5-13H,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANVQTXYYLEGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(2,5-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the dimethylbenzenesulfonyl group: This step involves sulfonylation reactions using 3,4-dimethylbenzenesulfonyl chloride under suitable conditions.

    N-Substitution with 2,5-dimethylphenyl group: This can be accomplished through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(2,5-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(2,5-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following triazoloquinazoline derivatives are compared based on substituents, spectral data, and physicochemical properties:

Table 1: Structural and Spectral Comparison

Compound Name / ID Core Structure Substituents (Position) Molecular Weight (g/mol) Key Spectral Features (NMR/MS)
Target Compound [1,2,3]Triazolo[1,5-a]quinazoline 7-Cl; 3-(3,4-dimethylbenzenesulfonyl); 5-N-(2,5-dimethylphenyl) ~525 (estimated) Expected δ ~2.2–2.5 (CH3), δ ~7.3–8.2 (Ar-H)
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]Triazolo[1,5-a]quinazoline 3-(2,5-dimethylbenzenesulfonyl); 5-N-(4-methylbenzyl) ~488 (calculated) δ 2.3–2.8 (CH3), δ 7.1–7.9 (Ar-H)
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]Triazolo[1,5-a]quinazoline 7-Cl; 3-phenylsulfonyl; 5-N-(4-isopropylphenyl) ~505 (calculated) δ 1.2–1.4 (isopropyl CH3), δ 7.2–8.1 (Ar-H)
N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]Triazolo[1,5-a]quinazoline 3-(4-methylphenyl); 5-N-(3,4-diethoxyphenethyl) ~514 (calculated) δ 1.3–1.5 (OCH2CH3), δ 4.0 (OCH2), δ 6.7–7.8 (Ar-H)
5-Chloro-8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazoline (9f) [1,2,4]Triazolo[1,5-a]quinazoline 5-Cl; 8-CH3; 2-SCH3 264 (MS) δ 3.12 (CH3), δ 3.72 (SCH3); MS m/z 264

Key Observations:

Core Structure Differences :

  • The target compound and –5,7 derivatives share a [1,2,3]triazoloquinazoline core, while –3 feature a [1,2,4]triazoloquinazoline core. The [1,2,3] arrangement may confer distinct electronic properties and binding modes due to altered nitrogen positioning .

Amino Substituents: The 2,5-dimethylphenyl group in the target may reduce rotational freedom compared to the 4-isopropylphenyl group in , possibly improving receptor fit .

Spectral Trends :

  • Methyl groups in aromatic substituents (e.g., 2.2–2.5 ppm in NMR) are consistent across derivatives .
  • Chlorine substituents (e.g., 7-Cl in the target) induce deshielding in adjacent protons (δ 7.3–8.2) .

Research Implications

  • Pharmacological Potential: The target’s combination of chloro, dimethylbenzenesulfonyl, and dimethylphenyl groups may optimize kinase inhibition by balancing hydrophobicity and steric effects, as seen in analogs like .
  • Synthetic Challenges: Introducing multiple methyl groups (e.g., 3,4-dimethylbenzenesulfonyl) requires precise regioselective sulfonylation, as noted in ’s synthesis .

Biological Activity

The compound 7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(2,5-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a synthetic derivative belonging to a class of compounds that have garnered attention for their potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound based on recent research findings.

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions starting from commercially available sulfonyl chlorides and substituted anilines. The final product is obtained through coupling reactions facilitated by Lewis acids under controlled conditions. The detailed synthetic pathway has been documented in various studies .

Anticancer Properties

Recent studies have highlighted the dual inhibition of MDM2 and XIAP as a promising strategy for cancer treatment. The compound demonstrates significant cytotoxic activity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several cancer cell lines:

CompoundEU-1 (μM)A375 (μM)MDA-MB-231 (μM)22Rv1 (μM)
7-Chloro Compound2.1 ± 0.43.2 ± 0.81.5 ± 0.51.1 ± 1.7

The compound exhibited potent activity against the A375 melanoma cell line with an IC50 value of 3.2 μM , indicating its potential as an anticancer agent .

The mechanism through which this compound exerts its anticancer effects appears to involve the modulation of apoptotic pathways and the inhibition of cellular proliferation. Studies suggest that it may interfere with the interaction between MDM2 and p53, a crucial regulator of the cell cycle and apoptosis .

CNS Activity

In addition to its anticancer properties, there is emerging evidence regarding the central nervous system (CNS) effects of related quinazoline derivatives. Some compounds in this class have shown anticonvulsant and sedative-hypnotic activities in animal models, indicating a broader pharmacological profile that may include neuroactive properties .

Case Studies

A notable case study involved the evaluation of a series of quinazoline derivatives, including compounds similar to the one , for their anticonvulsant activity. These studies employed various seizure models in mice and assessed neurotoxicity using behavioral assays such as the rotorod test. Some derivatives exhibited significant anticonvulsant effects without considerable neurotoxicity, suggesting a favorable therapeutic index .

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